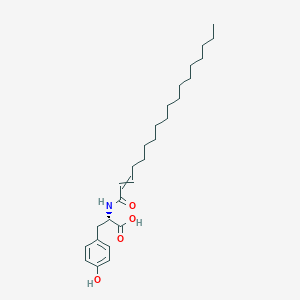
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a phenyl-substituted octadiene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1-phenylocta-1,3-dien-3-yl)silane typically involves the reaction of a phenyl-substituted octadiene with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where the octadiene is reacted with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its potential as a precursor for silicon-based pharmaceuticals.
Industry: It is used in the production of advanced materials, including silicone polymers and resins.
Mechanism of Action
The mechanism by which Trimethyl(1-phenylocta-1,3-dien-3-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new chemical bonds. Additionally, the phenyl-substituted octadiene moiety can participate in π-π interactions, enhancing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methoxy-3-trimethylsilyloxy-1,3-butadiene: Another organosilicon compound with distinct chemical properties and uses.
Uniqueness
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is unique due to its combination of a trimethylsilyl group and a phenyl-substituted octadiene moiety
Properties
CAS No. |
614756-68-2 |
|---|---|
Molecular Formula |
C17H26Si |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
trimethyl(1-phenylocta-1,3-dien-3-yl)silane |
InChI |
InChI=1S/C17H26Si/c1-5-6-8-13-17(18(2,3)4)15-14-16-11-9-7-10-12-16/h7,9-15H,5-6,8H2,1-4H3 |
InChI Key |
RLDCRTKGLBDIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C=CC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


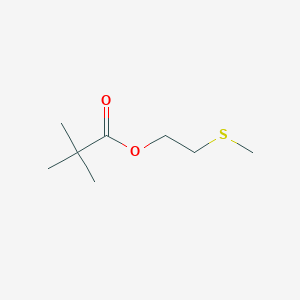
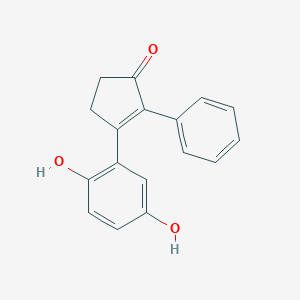


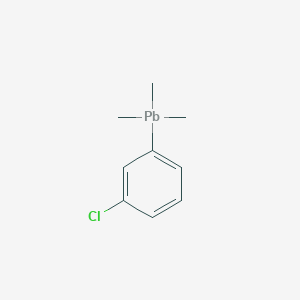
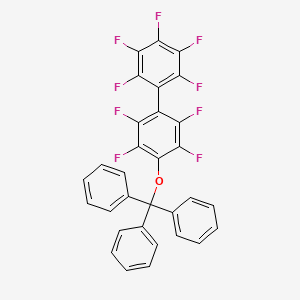

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)

![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
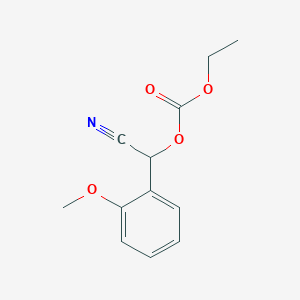
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)
